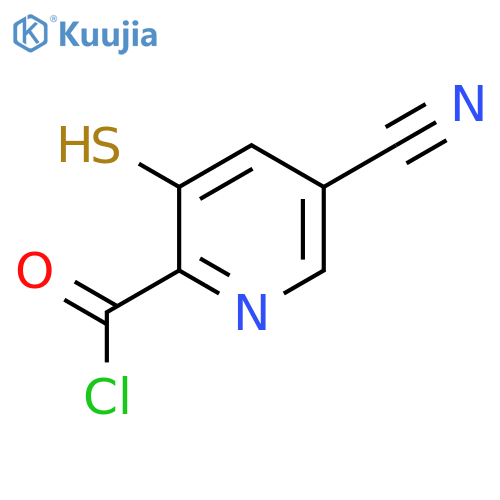Cas no 1807286-88-9 (5-Cyano-3-mercaptopicolinoyl chloride)

1807286-88-9 structure
商品名:5-Cyano-3-mercaptopicolinoyl chloride
CAS番号:1807286-88-9
MF:C7H3ClN2OS
メガワット:198.62951874733
CID:4802661
5-Cyano-3-mercaptopicolinoyl chloride 化学的及び物理的性質
名前と識別子
-
- 5-Cyano-3-mercaptopicolinoyl chloride
-
- インチ: 1S/C7H3ClN2OS/c8-7(11)6-5(12)1-4(2-9)3-10-6/h1,3,12H
- InChIKey: FWYSYFWLMJGCDK-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C(=CC(C#N)=CN=1)S)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 237
- トポロジー分子極性表面積: 54.8
- 疎水性パラメータ計算基準値(XlogP): 1.6
5-Cyano-3-mercaptopicolinoyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008415-1g |
5-Cyano-3-mercaptopicolinoyl chloride |
1807286-88-9 | 95% | 1g |
$2923.95 | 2023-09-03 | |
| Alichem | A029008415-250mg |
5-Cyano-3-mercaptopicolinoyl chloride |
1807286-88-9 | 95% | 250mg |
$1009.40 | 2023-09-03 |
5-Cyano-3-mercaptopicolinoyl chloride 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
1807286-88-9 (5-Cyano-3-mercaptopicolinoyl chloride) 関連製品
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 4770-00-7(3-cyano-4-nitroindole)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
